N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound characterized by the presence of a cyclopropane ring, bromophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Used in the synthesis of liquid crystals and polymers.
Uniqueness
N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and unique chemical properties
Properties
Molecular Formula |
C24H22BrNO3 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H22BrNO3/c1-28-20-7-3-5-16(13-20)24(17-6-4-8-21(14-17)29-2)15-22(24)23(27)26-19-11-9-18(25)10-12-19/h3-14,22H,15H2,1-2H3,(H,26,27) |
InChI Key |
CSMJWXNRGKDPAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC=C(C=C3)Br)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.